Product packaging for 1-(3-Bromo-thiophen-2-YL)-ethylamine(Cat. No.:)

1-(3-Bromo-thiophen-2-YL)-ethylamine

Cat. No.: B12276477
M. Wt: 206.11 g/mol
InChI Key: ZWKSAVZOEYLRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thiophene (B33073) Heterocycles in Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. manavchem.com Its structural similarity to benzene (B151609), yet with distinct electronic properties, makes it a versatile building block in the synthesis of a wide array of organic molecules. manavchem.comnih.gov The sulfur atom in the thiophene ring influences its reactivity, making it generally more reactive than benzene in electrophilic substitution reactions. nih.gov

The synthesis of thiophene and its derivatives can be achieved through various established methods, including the Paal-Knorr synthesis, the Gewald reaction, and metal-catalyzed cross-coupling reactions. nih.gov These synthetic routes provide access to a vast chemical space of substituted thiophenes, which are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.netacs.org Thiophene-containing compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgresearchgate.net

Significance of Chiral Amines in Contemporary Synthetic Chemistry

Chiral amines are indispensable components in modern organic synthesis, primarily due to their prevalence in biologically active molecules and their utility as catalysts and resolving agents. A significant portion of pharmaceuticals contains at least one chiral amine moiety, highlighting their importance in medicinal chemistry. The specific three-dimensional arrangement of atoms in a chiral amine is often crucial for its biological function, as it dictates the interaction with chiral biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure chiral amines is a major focus of research. Methods for their preparation include the resolution of racemic mixtures, the use of chiral auxiliaries, and, increasingly, asymmetric catalysis. Asymmetric reduction of imines and reductive amination of ketones are powerful strategies for accessing chiral amines with high enantiomeric purity. dss.go.thnih.gov

Research Landscape of Bromo-Thiophene Scaffolds in Advanced Chemical Synthesis

The introduction of a bromine atom onto the thiophene ring, creating a bromo-thiophene scaffold, provides a strategic handle for further chemical modifications. The carbon-bromine bond can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the thiophene core. This synthetic versatility makes bromo-thiophenes valuable intermediates in the construction of complex molecules.

Research into bromo-thiophene scaffolds has led to the development of compounds with interesting pharmacological properties. For instance, various bromo-substituted thiophene derivatives have been investigated for their potential as anticancer, antibacterial, and antifungal agents. organic-chemistry.org The bromine atom not only serves as a synthetic linchpin but can also influence the biological activity of the molecule through steric and electronic effects, and by participating in halogen bonding. The strategic placement of a bromine atom on the thiophene ring, as seen in 1-(3-Bromo-thiophen-2-YL)-ethylamine, therefore opens up a wide range of possibilities for the synthesis of novel and potentially bioactive compounds.

Detailed Research Findings

While direct research applications of this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be proposed based on established chemical transformations. Furthermore, the potential utility of this compound can be inferred from studies on closely related bromo-thiophene derivatives.

Proposed Synthesis of this compound

A likely synthetic route to this compound involves a two-step process starting from 3-bromothiophene-2-carbaldehyde.

Imine Formation: The first step is the condensation of 3-bromothiophene-2-carbaldehyde with a suitable amine, such as 4-bromoaniline, in the presence of an acid catalyst to form the corresponding imine, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. This type of reaction is a standard method for the synthesis of Schiff bases. organic-chemistry.org

Reduction of the Imine: The second step involves the reduction of the C=N double bond of the imine to yield the target ethylamine (B1201723). This reduction can be achieved using various reducing agents. Common methods include:

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent frequently used for the reduction of imines to amines. researchgate.netdss.go.th The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.gov Catalytic hydrogenation is a powerful technique for the reduction of a wide range of functional groups, including imines.

An alternative approach could involve the formation of an oxime from 3-bromothiophene-2-carbaldehyde, followed by reduction to the amine.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Thiophene Compounds

Property1-(3-Bromothiophen-2-yl)-2-(furan-2-yl)ethanamine google.comN-[1-(3-bromothiophen-2-yl)ethyl]thiolan-3-amine2-(5-Bromo-thiophen-2-yl)-ethylamine hydrochloride youtube.com
Molecular Formula C₁₀H₁₀BrNOSC₁₀H₁₄BrNS₂C₆H₉BrClNS
Molecular Weight 272.16 g/mol Not Available242.57 g/mol
Physical Form Not AvailableNot AvailableOff-White Solid
Solubility Not AvailableNot AvailableNot Available

Note: Data is for structurally related compounds and should be considered as an approximation for this compound.

Research Applications of Related Bromo-Thiophene Scaffolds

The bromo-thiophene moiety is a versatile scaffold in medicinal chemistry and materials science. Research has demonstrated the potential of this structural motif in various applications:

Anticancer Agents: Thiophene derivatives, including those with bromine substitution, have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.net

Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs, and research continues to explore new thiophene-based compounds with antibacterial and antifungal activity. acs.org

Catalysis: Thiophene-based ligands are used in the development of catalysts for various organic transformations. The bromine atom can serve as a site for attaching the thiophene scaffold to a metal center.

The presence of both a chiral amine and a synthetically versatile bromo-thiophene group in this compound suggests its potential as a valuable building block for the synthesis of a wide range of complex target molecules with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrNS B12276477 1-(3-Bromo-thiophen-2-YL)-ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3

InChI Key

ZWKSAVZOEYLRAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CS1)Br)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "1-(3-Bromo-thiophen-2-YL)-ethylamine" by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethylamine (B1201723) and bromothiophene moieties. The ethyl group would present as a quartet for the methine (CH) proton, split by the adjacent methyl (CH₃) protons, and a doublet for the methyl protons, split by the single methine proton. The amino (NH₂) protons might appear as a broad singlet, and their chemical shift could be concentration and solvent dependent. The two aromatic protons on the thiophene (B33073) ring are expected to appear as distinct doublets in the aromatic region of the spectrum, with their coupling constant indicating their ortho-relationship.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would feature two signals for the ethyl group, and four signals for the bromothiophene ring, including the carbon atom bonded to the bromine, which would be influenced by the halogen's electronegativity.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons, for instance, confirming the coupling between the CH and CH₃ protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for assigning the ¹H and ¹³C signals definitively by showing correlations between directly bonded and long-range coupled protons and carbons, respectively.

Expected ¹H NMR Data

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
Thiophene-H6.8 - 7.5Doublet5.0 - 6.0
Thiophene-H6.8 - 7.5Doublet5.0 - 6.0
CH-NH₂4.0 - 4.5Quartet~7.0
NH₂1.5 - 3.0Broad SingletN/A
CH₃1.3 - 1.6Doublet~7.0

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
Thiophene C-Br110 - 115
Thiophene C-S125 - 130
Thiophene CH125 - 130
Thiophene CH128 - 133
C-NH₂50 - 55
CH₃20 - 25

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy provides insights into the functional groups and bonding within "this compound".

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range, while the C-Br stretching frequency would appear at lower wavenumbers, typically between 500 and 600 cm⁻¹. For related 2-substituted thiophenes, C-C stretching vibrations are observed between 1347-1532 cm⁻¹. The C-S stretching vibration in the thiophene ring is anticipated around 600-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-S and C-Br bonds, being more polarizable, are also expected to give rise to distinct Raman signals.

Expected Vibrational Frequencies

Functional Group Expected FT-IR Frequency (cm⁻¹) Vibrational Mode
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=C (Aromatic)1400 - 1600Stretching
C-N1000 - 1250Stretching
C-S600 - 850Stretching
C-Br500 - 600Stretching

Mass Spectrometry for Structural Elucidation and Impurity Profiling (HRMS, MS/MS Fragmentation Analysis)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of "this compound," which aids in structural confirmation and impurity identification.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula C₆H₈BrNS. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. Key fragmentation patterns would likely involve the loss of the ethylamine side chain, the bromine atom, or cleavage of the thiophene ring. For instance, a common fragmentation would be the alpha-cleavage next to the nitrogen atom, resulting in the loss of a methyl radical and the formation of a stable iminium ion.

Expected Mass Spectrometry Data

Analysis Expected Result
Molecular FormulaC₆H₈BrNS
Exact Mass~220.96 Da
Key FragmentationLoss of CH₃, Loss of Br, Cleavage of the thiophene ring

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For "this compound," which is chiral, this technique would be invaluable.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives/complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. As "this compound" itself is not a radical, it would be EPR silent. However, this technique would be highly relevant for studying radical derivatives or metal complexes of the compound. For example, if the compound were to be oxidized to a radical cation or form a complex with a paramagnetic metal ion, EPR spectroscopy would provide information about the electronic structure and the environment of the unpaired electron.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules like "this compound." Since this compound possesses a stereocenter at the carbon atom of the ethylamine group bearing the amino group, it exists as a pair of enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique can be used to determine the enantiomeric excess (ee) of a sample by comparing its CD signal to that of a pure enantiomer. Furthermore, the sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration (R or S) of the chiral center, often with the aid of computational chemistry.

Surface and Morphological Analysis (Scanning Electron Microscopy, X-ray Photoelectron Spectroscopy)

While typically applied to materials science, surface analysis techniques can provide valuable information about the solid-state properties of crystalline "this compound."

Scanning Electron Microscopy (SEM): SEM would be used to visualize the morphology of the crystalline solid. This can provide information about the crystal habit, size distribution, and surface topography.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For "this compound," XPS could confirm the presence of carbon, nitrogen, sulfur, and bromine on the surface of the crystals and provide information about their chemical states.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Studies (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. unimib.it DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern the molecule's reactivity. researchgate.net For 1-(3-Bromo-thiophen-2-YL)-ethylamine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a foundational understanding of its electronic nature. researchgate.netconicet.gov.ar

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

For a related compound, (2E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), DFT calculations determined the HOMO energy to be -6.367 eV and the LUMO energy to be -2.705 eV, resulting in an energy gap of 3.662 eV. researchgate.net A similar analysis for this compound would map the electron density distribution in these orbitals, revealing likely sites for electrophilic and nucleophilic attack. From these energies, key global reactivity descriptors can be calculated to predict its chemical behavior.

Table 1: Theoretical Global Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The inverse of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ = -χ)A measure of the electrophilic power of a molecule.

This table outlines the standard formulas used to derive reactivity indices from HOMO and LUMO energies obtained via DFT calculations. conicet.gov.arnih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. rsc.org It provides a detailed picture of the bonding and antibonding interactions. By examining the interactions between filled (donor) and vacant (acceptor) NBOs, one can quantify the stability of the molecule arising from these delocalizations. The stabilization energy, E(2), associated with the delocalization from a donor orbital i to an acceptor orbital j is a key output of NBO analysis. conicet.gov.ar

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers (low-energy rotational isomers). This is often done by systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure using computational methods.

Molecular Dynamics (MD) simulations offer a more dynamic view, simulating the atomic movements of the molecule over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape and provide insights into how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). nih.gov This analysis reveals the flexibility of the molecule, the stability of different conformers, and the potential energy barriers between them. nih.gov For instance, MD simulations can show whether the ethylamine (B1201723) side chain is flexible or locked into a preferred orientation relative to the thiophene (B33073) ring.

Reaction Mechanism Elucidation and Transition State Analysis (Computational)

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. unimib.it For this compound, this could involve studying its potential synthesis routes or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, any intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate. DFT calculations are frequently used to locate and characterize transition state structures. unimib.it For example, a study on the reaction of 3-Bromo-2-nitrobenzo[b]thiophene with anilines used computational methods to support a reaction pathway involving the formation of an anionic intermediate. researchgate.net A similar approach could be used to model reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amine group.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest (e.g., boiling point, solubility, or a biological activity). The "structure" is represented by a set of calculated molecular descriptors.

For a series of related thiophene derivatives, a QSPR model could be developed to predict a certain property. Molecular descriptors for this compound, such as its molecular weight, volume, surface area, polarizability, and various electronic and topological indices, would be calculated. These descriptors would then serve as input for a statistical model. While no specific QSPR studies on this molecule were found, it represents a standard computational approach for predicting the properties of new or untested compounds based on data from known analogues.

Table 2: Examples of Molecular Descriptors for QSPR Studies

Descriptor ClassExample DescriptorsInformation Provided
Constitutional Molecular Weight, Atom CountBasic composition of the molecule.
Topological Wiener Index, Kier & Hall IndicesDescribes atomic connectivity and branching.
Geometric Molecular Surface Area, Molecular VolumeRelates to the 3D size and shape of the molecule.
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentDescribes electronic properties and charge distribution.

This table provides examples of descriptor classes that would be calculated for this compound in a QSPR study.

Intermolecular Interactions and Crystal Packing Studies (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by where the electron density of the molecule contributes more than all other molecules in the crystal combined.

Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an aromatic system with significant π-electron density, making it susceptible to electrophilic attack. dalalinstitute.com The reactivity and orientation of substitution are heavily influenced by the existing substituents.

In the case of 1-(3-bromo-thiophen-2-yl)-ethylamine, the ring possesses two substituents:

1-Ethylamine group (at C2): This is an activating group that donates electron density to the ring, stabilizing the cationic intermediate formed during substitution. wikipedia.org It directs incoming electrophiles to the ortho and para positions. Relative to the C2 position, this would be the C3 and C5 positions.

Bromo group (at C3): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-para directors because of their ability to donate a lone pair of electrons through resonance. dalalinstitute.com This group directs incoming electrophiles to the C2 and C5 positions.

The combined effect of these two groups strongly favors electrophilic substitution at the C5 position of the thiophene ring, which is the only position activated by both substituents. The high chemical reactivity of the 2-position (in this case, the 5-position relative to the bromine) in 3-bromothiophene (B43185) derivatives is well-documented. guidechem.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, typically requires the ring to be "activated" by strong electron-withdrawing groups, such as nitro groups, in the ortho or para position to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

The thiophene ring in this compound is rendered electron-rich by the sulfur heteroatom and the activating ethylamine (B1201723) group. Lacking strong electron-withdrawing substituents, the compound is generally not susceptible to SNAr reactions under standard conditions. wikipedia.org Displacement of the bromide by a nucleophile via the SNAr mechanism would be unfavorable. However, such transformations are often achievable through transition metal-catalyzed cross-coupling reactions, which proceed via different mechanisms.

Amine Reactivity and Functional Group Transformations

The primary amine group is a key site for functionalization, readily undergoing reactions with a variety of electrophiles to form stable derivatives.

The nucleophilic primary amine of this compound can react with acylating and sulfonylating agents to yield the corresponding amides and sulfonamides. These reactions are fundamental transformations in organic synthesis.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base results in the formation of N-acylated products.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) typically in the presence of a base like pyridine (B92270), yields stable sulfonamides.

Reagent Type General Structure Reactant Example Product
Acyl Halide R-CO-Cl Acetyl chloride N-[1-(3-bromothiophen-2-yl)ethyl]acetamide
Acid Anhydride (R-CO)₂O Acetic anhydride N-[1-(3-bromothiophen-2-yl)ethyl]acetamide
Sulfonyl Chloride R-SO₂-Cl p-Toluenesulfonyl chloride N-[1-(3-bromothiophen-2-yl)ethyl]-4-methylbenzenesulfonamide

Primary amines condense with aldehydes or ketones to form imines (often called Schiff bases), compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. youtube.comyoutube.com Thiophene-derived Schiff bases and their metal complexes are of significant interest in coordination chemistry and materials science. acs.org The reaction of this compound with a carbonyl compound proceeds as follows.

Carbonyl Reactant General Structure Example Product Name
Aldehyde R-CHO Benzaldehyde (E)-N-benzylidene-1-(3-bromothiophen-2-yl)ethan-1-amine
Ketone R-CO-R' Acetone N-[1-(3-bromothiophen-2-yl)ethyl]propan-2-imine

These imine formation reactions are generally reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

Cross-Coupling Reactions for Extended π-Systems and Complex Architectures

The carbon-bromine bond at the C3 position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a powerful tool for forming C-C bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for creating biaryl structures or connecting the thiophene core to vinyl groups. guidechem.comlibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The use of 3-bromothiophene in Suzuki couplings is a well-established method for building complex molecular architectures. guidechem.com

Coupling Partner Catalyst/Base Example Product Type
Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Aryl-substituted thiophene
Vinylboronic acid Pd(dppf)Cl₂ / K₂CO₃ Vinyl-substituted thiophene
Potassium alkenyltrifluoroborate Pd(dppf)Cl₂ / Cs₂CO₃ Alkenyl-substituted thiophene nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a direct method for the vinylation of aryl halides. beilstein-journals.org The reaction of 3-bromothiophenes with alkenes like acrylates or styrene (B11656) proceeds efficiently to form substituted alkenes, typically with high trans selectivity. organic-chemistry.orgthieme-connect.de

Alkene Partner Catalyst/Base Example Product Type
Styrene Pd(OAc)₂ / PPh₃ / Et₃N Stilbene derivative
n-Butyl acrylate Pd(OAc)₂ / P(o-tolyl)₃ / K₂CO₃ Cinnamate derivative nih.gov
Pent-4-en-2-ol Pd(OAc)₂ / Ph₃P / K₂CO₃ Ketone derivative thieme-connect.de

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls. wikipedia.orgoperachem.com More broadly, Ullmann-type condensation reactions involve the copper-promoted coupling of aryl halides with a variety of nucleophiles, including amines (Goldberg reaction), alcohols (Ullmann ether synthesis), and thiols, to form C-N, C-O, and C-S bonds, respectively. organic-chemistry.orgwikipedia.org These reactions often require ligands such as L-proline or diamines to facilitate the coupling under milder conditions. wikipedia.orgnih.gov

Given the presence of the C-Br bond, this compound is a suitable substrate for these transformations. For instance, it can be coupled with other amines or N-H containing heterocycles to form elaborated nitrogen-containing structures. nih.govresearchgate.net The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.orgnih.gov

Nucleophile Catalyst/Ligand/Base Example Bond Formed Product Class
Aniline CuI / L-proline / K₂CO₃ C-N Diaryl amine derivative wikipedia.org
Imidazole CuI / 1,10-Phenanthroline / Cs₂CO₃ C-N N-Aryl-imidazole derivative
Phenol Cu₂O / DMEDA / K₃PO₄ C-O Aryl ether derivative
Thiophenol CuI / Et₃N C-S Diaryl sulfide (B99878) derivative

Nickel-Catalyzed Reactions

The field of nickel-catalyzed cross-coupling has expanded significantly, offering powerful methods for bond formation that are often complementary to traditional palladium-based systems. nih.gov For a substrate like 1-(3-bromo-thiophen-2-yl)ethylamine, nickel catalysis is particularly relevant for reactions at both the C-Br bond and potentially unactivated C-H bonds.

Nickel catalysts, often stabilized by specialized ligands, are highly effective at activating C-O and C-Br bonds for cross-coupling. nih.govnih.gov A notable strategy involves the in-situ preparation of the catalyst from precursors like Ni(cod)2 and a phosphine (B1218219) ligand, such as 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt), which has proven effective in the α-arylation of amides with O-aryl carbamates. nih.gov This suggests that the C-Br bond in 1-(3-bromo-thiophen-2-yl)ethylamine could readily undergo nickel-catalyzed cross-coupling with a variety of organometallic reagents (e.g., organozincs in Negishi couplings) or nucleophiles. Furthermore, recent advances have demonstrated that simple and inexpensive additives like tert-butylamine (B42293) can serve as both a base and a ligand in general nickel-catalyzed photoredox reactions for C-O and C-N bond formation, broadening the accessibility of these methods. chemrxiv.org

Another frontier in nickel catalysis is the functionalization of typically inert C(sp³)–H bonds. This is often achieved using a directing group to position the catalyst in proximity to the target C-H bond. rsc.org The ethylamine moiety in the target molecule could potentially serve as such a directing group, facilitating nickel-catalyzed arylation at the methyl group of the ethylamine side chain with aryl halides. rsc.org

Reaction TypeCatalyst System ExamplePotential Application on Target CompoundRef.
Cross-Electrophile Coupling Ni catalyst, Zn reductantCoupling at the C-Br site with another electrophile. nih.gov
α-Arylation Ni(cod)2 / dcypt ligandCross-coupling of various nucleophiles at the C-Br bond. nih.gov
C(sp³)–H Arylation Ni catalyst, 8-aminoquinoline (B160924) directing groupArylation of the ethylamine side chain. rsc.org
Reductive Cross-Coupling Ni(II) precatalyst, bis(oxazoline) ligand, Mn⁰ reductantCoupling of the C-Br bond with other electrophiles like benzyl (B1604629) chlorides. nih.gov

Metal Complexation Chemistry

The presence of both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the primary amine group makes 1-(3-bromo-thiophen-2-yl)ethylamine an excellent candidate for a bidentate ligand in coordination chemistry.

The molecule is expected to act as a bidentate N,S-chelating ligand, coordinating to a metal center through the nitrogen of the ethylamine and the sulfur of the thiophene ring. This coordination would form a stable five-membered chelate ring. This bonding motif is well-established for similar ligands; for instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through its sulfur and amino groups to form a stable five-membered ring with various transition metals. nih.gov The coordination chemistry of mixed-ligand complexes containing thiophene-carboxylate and aminopyrimidine further supports the principle that both thiophene and amino groups are effective coordination sites. nih.gov The versatility of aminopyrimidine derivatives as flexible ligands with multiple binding modes highlights the potential for the target compound to form stable and structurally diverse coordination polymers and metal-organic frameworks. nih.gov

The synthesis of transition metal complexes with 1-(3-bromo-thiophen-2-yl)ethylamine can be achieved through straightforward, well-established procedures. A general method involves the reaction of the ligand with a suitable metal salt (e.g., acetates or chlorides of Co(II), Ni(II), Cu(II), Zn(II)) in an alcoholic solvent. nih.govorientjchem.org Typically, a 2:1 ligand-to-metal molar ratio is used, and the reaction mixture is refluxed for several hours. nih.gov Upon cooling, the resulting metal complex often precipitates from the solution and can be collected, washed, and recrystallized. nih.gov Spectroscopic and analytical studies on such complexes would likely confirm an octahedral or tetrahedral geometry around the metal center, depending on the specific metal ion and other coordinating ligands. researchgate.net

Metal IonPotential GeometryCharacterization MethodsRef.
Co(II), Ni(II), Zn(II)Octahedral or TetrahedralElemental Analysis, IR, UV-Vis, Magnetic Susceptibility nih.govresearchgate.net
Cu(II)Square Planar or Distorted OctahedralElemental Analysis, IR, UV-Vis, Magnetic Susceptibility nih.govnih.gov

Ring-Opening and Cycloaddition Reactions of Thiophene Derivatives

While thiophenes are aromatic, they can participate in cycloaddition reactions under certain conditions, often requiring activation. The substituents on 1-(3-bromo-thiophen-2-yl)ethylamine would modulate this reactivity. The electron-donating nature of the ethylamine group and the electron-withdrawing inductive effect of the bromine atom influence the electron density of the thiophene ring.

Ring-opening reactions are also known for thiophene derivatives, particularly upon metallation. For instance, 3-lithiobenzothiophene, an analogue, is known to be unstable and can undergo ring-opening upon warming. This suggests that lithiated intermediates of 1-(3-bromo-thiophen-2-yl)ethylamine could potentially undergo similar transformations if not trapped at low temperatures.

Halogen Exchange and Functionalization at the Bromine Site

The bromine atom at the 3-position is a key site for synthetic modification. It can be functionalized through halogen-metal exchange or various cross-coupling reactions. However, a significant competing reaction in bromothiophenes is the "halogen dance," an intermolecular rearrangement of halogen substituents on the aromatic ring. whiterose.ac.uk

The halogen dance is typically promoted by a strong base, such as lithium diisopropylamide (LDA), and involves a cascade of deprotonation and metal-halogen exchange steps. whiterose.ac.ukacs.org For a 3-bromothiophene derivative, initial deprotonation can occur at either the 2- or 5-position. The resulting lithiated species can then react with another molecule of the starting material in a lithium-halogen exchange, leading to isomerized products. whiterose.ac.ukresearchgate.net The regiochemical outcome is highly dependent on the directing effects of other substituents on the ring. acs.org In the case of 1-(3-bromo-thiophen-2-yl)ethylamine, the ethylamine group at the adjacent 2-position would strongly influence the site of initial lithiation and the subsequent dance pathway. Computational studies have shown that the stability of intermediates and the energy barriers of transition states dictate the final product distribution, with certain isomers acting as thermodynamic sinks. ias.ac.in

Besides the halogen dance, the C-Br bond can be used for constructive bond formation. Copper-catalyzed Ullmann-type reactions, for example, can be used to form C-N bonds by coupling the bromothiophene with various amines. acs.org This provides a direct route to more complex aminated thiophene structures.

ReactionReagentsDescriptionRef.
Halogen Dance LDA or other strong basesBase-catalyzed isomerization where the bromine atom and a proton (or lithium) exchange positions on the thiophene ring. whiterose.ac.ukacs.orgacs.org
Lithium-Halogen Exchange n-BuLi or t-BuLiDirect replacement of the bromine atom with lithium, creating a nucleophilic thienyl-lithium species for reaction with electrophiles. whiterose.ac.uk
Ullmann Coupling Cu₂O, Amine, BaseCopper-catalyzed formation of a new C-N bond at the site of the bromine atom. acs.org

Cyclization and Annulation Reactions to Fused Heterocycles

The bifunctional nature of 1-(3-bromo-thiophen-2-yl)ethylamine, with its nucleophilic amine and the adjacent electrophilic center (C-Br), makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry. nih.gov

The most direct approach to a fused ring involves an intramolecular cyclization. The primary amine of the ethylamine side chain can act as a nucleophile, displacing the adjacent bromine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This process, often promoted by a base, would lead directly to a dihydrothieno[2,3-b]pyridine ring system, which could be subsequently oxidized to the aromatic thieno[2,3-b]pyridine.

Alternatively, the amine can be used as a handle to build a second ring through a multi-step sequence. For instance, reaction of the amine with a 1,3-dicarbonyl compound or its equivalent, followed by a cyclization-dehydration reaction (a Friedländer-type annulation), would construct the fused pyridine ring. The synthesis of thieno[2,3-b]pyridines is a well-developed area, and many methods rely on the cyclization of appropriately substituted 2-aminothiophenes or 3-aminopyridine-2-thiols. mdpi.comresearchgate.netnih.gov The target molecule serves as a key intermediate that can be readily converted into the necessary precursors for these established cyclization strategies.

Applications in Non Biological Chemical Systems

Role as Synthetic Intermediates and Building Blocks for Fine Chemicals

1-(3-Bromo-thiophen-2-YL)-ethylamine is a versatile synthetic intermediate owing to its two distinct reactive sites: the nucleophilic primary amine on the ethyl side-chain and the bromo-substituent on the aromatic thiophene (B33073) ring. This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable starting material for the synthesis of more complex fine chemicals.

The primary amine group serves as a potent nucleophile, enabling reactions such as acylation to form amides, alkylation, and condensation with carbonyl compounds to form Schiff bases (imines). The thiophene ring, an important heterocyclic motif, can undergo further functionalization. The bromine atom, in particular, acts as a crucial handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

A closely related compound, 3-bromothiophene-2-carbaldehyde, demonstrates the synthetic utility of the 3-bromothiophene-2-yl scaffold. It reacts with anilines to form imines, which then serve as substrates for palladium-catalyzed Suzuki cross-coupling reactions to produce substituted derivatives with potential non-linear optical properties. mdpi.com This highlights how the bromo-thiophene core is a key building block for functional organic molecules. The ethylamine (B1201723) derivative offers an alternative pathway to similar or different classes of compounds via its distinct amine reactivity.

Table 1: Reactivity and Synthetic Potential of this compound

Functional Group Type of Reaction Potential Products
Primary Amine (-NH₂) Acylation Amides, Carbamates
Condensation Imines (Schiff Bases)
Nucleophilic Substitution Secondary/Tertiary Amines
Bromo Group (-Br) Suzuki Coupling Aryl- or Vinyl-substituted Thiophenes
Stille Coupling Stannylated or Aryl-substituted Thiophenes mdpi.com
Heck Coupling Alkenyl-substituted Thiophenes

Development of Advanced Materials

The inherent electronic properties of the thiophene ring position this compound as a candidate precursor for the development of advanced organic materials.

Thiophene-based molecules are a cornerstone of modern organic electronics. nih.gov Fused thienoacenes, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), have been developed into superior organic semiconductors, affording organic field-effect transistors (OFETs) with very high charge carrier mobilities and excellent stability. nih.govresearchgate.net

This compound serves as a potential building block for such high-performance materials. The synthesis of complex conjugated systems often relies on the step-wise construction from smaller, functionalized aromatic units. The bromo-substituent is particularly valuable as it provides a reactive site for palladium-catalyzed cross-coupling reactions, like Stille or Suzuki coupling, which are powerful methods for extending the π-conjugated system of a molecule. mdpi.commdpi.com By reacting the bromo-thiophene core with other aromatic units, larger, more complex structures suitable for organic semiconductors can be synthesized. The ethylamine group offers a site for attaching solubilizing groups or other functionalities to fine-tune the material's processing characteristics and solid-state packing.

Table 2: Examples of High-Performance Thiophene-Based Organic Semiconductors

Compound Abbreviation Reported Mobility (cm²/Vs) Application
2,7-Diphenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene DPh-BTBT Up to 2.0 OFETs nih.gov
Dialkyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene Cₙ-BTBT > 1.0 Solution-Processed OFETs researchgate.net
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene DNTT > 3.0 High-Stability OFETs nih.gov

The molecular structure of this compound contains the necessary components for forming ordered structures through self-assembly. It possesses a rigid, aromatic thiophene head and a flexible ethylamine tail capable of participating in hydrogen bonding. This combination of a π-stackable aromatic core and hydrogen-bonding groups can drive the spontaneous organization of molecules into supramolecular structures. While specific studies on the self-assembly of this exact compound are not prominent, related molecules like 2-thiopheneethylamine are used to functionalize surfaces and materials, indicating the utility of this structural motif in directing molecular organization. sigmaaldrich.com

The bifunctionality of this compound makes it a candidate as a monomer for synthesizing novel polymers. The primary amine group can participate in step-growth polymerization with comonomers containing two or more electrophilic groups (e.g., diacyl chlorides or diisocyanates) to form polyamides or polyureas, respectively.

Furthermore, the bromo-substituent allows for participation in polycondensation reactions. For instance, Suzuki polycondensation with an aromatic diboronic acid could yield fully conjugated polymers. These resulting polymers would incorporate the thiophene unit directly into the polymer backbone, potentially creating materials with interesting conductive or photophysical properties for applications in organic electronics.

Table 3: Potential Polymerization Reactions Involving this compound

Reaction Type Comonomer Example Resulting Polymer Class
Polycondensation (Amidation) Adipoyl chloride Polyamide
Polycondensation (Urea formation) Toluene diisocyanate Polyurea

Catalysis and Ligand Design for Catalytic Processes

The structural elements of this compound lend themselves to applications in the field of catalysis, both as a ligand for metal-based catalysts and potentially as an organocatalyst itself.

In metal-ligand catalysis, the compound's ethylamine group and the sulfur atom of the thiophene ring can act as a bidentate N,S-ligand, capable of chelating to a transition metal center. Ligands containing both nitrogen and sulfur donors are known to form stable complexes with metals like palladium. nih.gov Thioether-containing ligands can be hemilabile, meaning they can reversibly bind to the metal center, which can be advantageous in a catalytic cycle by opening a coordination site for reactant binding. nih.gov Palladium complexes bearing sulfur-containing ligands have been shown to be effective in various C-C coupling reactions. nih.gov

The molecule itself is also a substrate for important catalytic reactions. The bromo-thiophene moiety is a classic coupling partner in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. mdpi.com Efficient, ligand-less palladium-catalyzed methods have been developed for the direct arylation of thiophenes with aryl bromides, underscoring the importance of this chemical handle in catalysis. researchgate.net

From an organocatalysis perspective, the primary amine functionality is a well-established catalytic motif. It can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in a wide array of organocatalytic transformations, including asymmetric aldol (B89426) and Michael reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.